
141171-54-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of [pTyr1146][pTyr1150][pTyr1151]Insulin Receptor (1142-1153) involves custom peptide synthesis. The sequence of the peptide is Thr-Arg-Asp-Ile-{pTyr}-Glu-Thr-Asp-{pTyr}-{pTyr}-Arg-Lys . The synthetic route typically involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Análisis De Reacciones Químicas
[pTyr1146][pTyr1150][pTyr1151]Insulin Receptor (1142-1153) undergoes various chemical reactions, including phosphorylation and dephosphorylation. These reactions are crucial for its role as a substrate for insulin receptor tyrosine kinase. Common reagents used in these reactions include adenosine triphosphate (ATP) for phosphorylation and phosphatases for dephosphorylation . The major products formed from these reactions are phosphorylated and dephosphorylated peptides, respectively .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. It is primarily used in studies related to insulin signaling and diabetes research. By acting as a substrate for insulin receptor tyrosine kinase, it helps researchers understand the molecular mechanisms of insulin action and the regulation of glucose metabolism . Additionally, it is used in the development of therapeutic agents targeting insulin receptors and in the study of cancer cell migration .
Mecanismo De Acción
The mechanism of action of [pTyr1146][pTyr1150][pTyr1151]Insulin Receptor (1142-1153) involves its binding to the insulin receptor and subsequent phosphorylation by insulin receptor tyrosine kinase. This phosphorylation event triggers a cascade of downstream signaling pathways that regulate various cellular processes, including glucose uptake, cell growth, and differentiation . The molecular targets involved in this process include the insulin receptor and various downstream signaling proteins such as insulin receptor substrate (IRS) proteins .
Comparación Con Compuestos Similares
[pTyr1146][pTyr1150][pTyr1151]Insulin Receptor (1142-1153) is unique in its specific sequence and its role as a substrate for insulin receptor tyrosine kinase. Similar compounds include other phosphorylated peptides that act as substrates for different receptor tyrosine kinases. For example, peptides derived from the epidermal growth factor receptor (EGFR) or the platelet-derived growth factor receptor (PDGFR) can also be used as substrates for their respective kinases . the specific sequence and phosphorylation sites of [pTyr1146][pTyr1150][pTyr1151]Insulin Receptor (1142-1153) make it uniquely suited for studies related to insulin signaling .
Propiedades
Número CAS |
141171-54-2 |
|---|---|
Fórmula molecular |
C₇₂H₁₁₀N₁₉O₃₃P₃ |
Peso molecular |
1862.67 |
Secuencia |
One Letter Code: TRDI-pTyr-ETD-pTyr-pTyr-RK |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


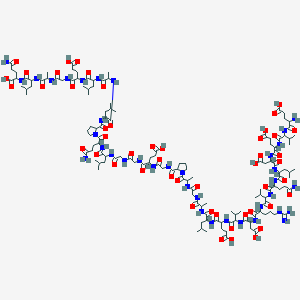
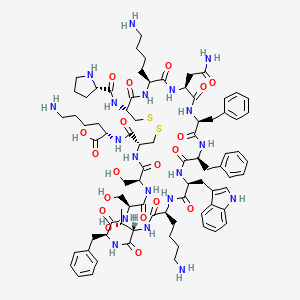
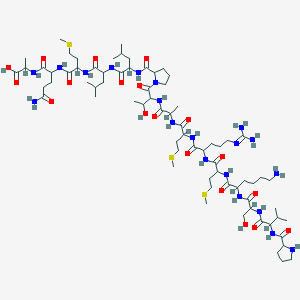
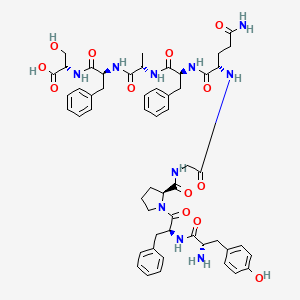
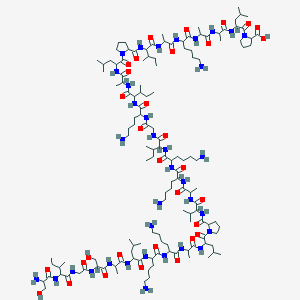
![6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid](/img/structure/B612711.png)
![6-amino-2-[[2-[[1-[2-[[2-[[1-[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoic acid](/img/structure/B612712.png)
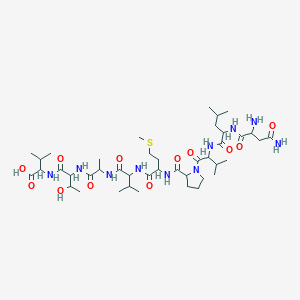

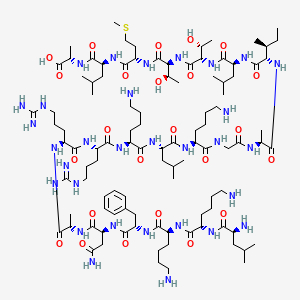
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid](/img/structure/B612723.png)
